molecular formula C13H18N2 B15246275 3-(5-ethyl-1H-indol-3-yl)propan-1-amine

3-(5-ethyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B15246275
M. Wt: 202.30 g/mol
InChI Key: MVABPGMLMCYGIE-UHFFFAOYSA-N
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Description

3-(5-ethyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety with an ethyl group at the 5-position and a propan-1-amine chain at the 3-position, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of 3-(5-ethyl-1H-indol-3-yl)propan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(5-ethyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The indole moiety allows it to bind to receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific biological pathway involved .

Comparison with Similar Compounds

Similar compounds to 3-(5-ethyl-1H-indol-3-yl)propan-1-amine include other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other indole derivatives.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(5-ethyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C13H18N2/c1-2-10-5-6-13-12(8-10)11(9-15-13)4-3-7-14/h5-6,8-9,15H,2-4,7,14H2,1H3

InChI Key

MVABPGMLMCYGIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2CCCN

Origin of Product

United States

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